Paeoniflorin

説明

Historical Background and Discovery

Paeoniflorin, a monoterpene glycoside, was first isolated in 1963 by Shibata and Nakahara from the roots of Paeonia albiflora (now classified as Paeonia lactiflora), a plant central to traditional Chinese medicine (TCM). Its name derives from the genus Paeonia and the suffix -florin, reflecting its glycosidic nature. Historical records indicate that Paeonia species have been used medicinally in China since the Eastern Han Dynasty (25–220 A.D.) for treating inflammatory, cardiovascular, and liver disorders. The roots of P. lactiflora (known as Baishao or Chishao in TCM) were formally recognized in the Chinese Pharmacopoeia for their this compound content, which must exceed 1.6% in dried roots.

Significance in Natural Product Chemistry

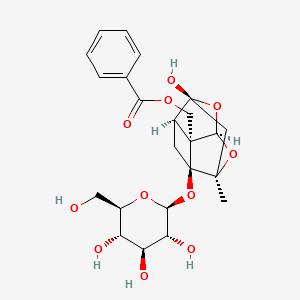

This compound (C₂₃H₂₈O₁₁) is characterized by a pinane monoterpene skeleton with a β-D-glucopyranosyl group at C-1 and a benzoyl moiety at C-8, forming a semi-ketal-acetal structure. This water-soluble compound is a hallmark of Paeoniaceae plants, though it was later detected in the fern Salvinia molesta. Its structural complexity has made it a focal point for synthetic and biosynthetic studies, particularly due to challenges in chemical synthesis and sustainable production.

Table 1: Structural Features of this compound

Overview of Research Development

Early research (1960s–1980s) focused on structural elucidation and botanical distribution. By the 1990s, pharmacological studies revealed its anti-inflammatory, neuroprotective, and hepatoprotective properties. Advances in the 2000s–2010s identified multitarget mechanisms, including modulation of NF-κB, MAPK, and TGF-β/Smad pathways. Recent work (2020s) emphasizes derivatives like 8-debenzoylthis compound and synthetic analogs to enhance bioavailability and efficacy.

Current Research Landscape

Contemporary studies explore this compound’s role in:

- Oncology : Inhibition of proliferation and metastasis in liver, breast, and lung cancers via STAT3, p53, and Notch-1 pathways.

- Hepatology : Protection against cholestasis, fibrosis, and nonalcoholic fatty liver disease through TLR4-NF-κB and HO-1 signaling.

- Cardiovascular Health : Regulation of glucose/lipid metabolism and endothelial function.

Efforts to overcome production limitations include metabolic engineering of Paeonia species and heterologous biosynthesis in microbial systems. Clinical trials focus on its integration into TCM formulations like XueBiJing for sepsis management.

特性

IUPAC Name |

[(1R,2S,3R,5R,6R,8S)-6-hydroxy-8-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-9,10-dioxatetracyclo[4.3.1.02,5.03,8]decan-2-yl]methyl benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28O11/c1-20-9-22(29)13-7-23(20,32-18-16(27)15(26)14(25)12(8-24)31-18)21(13,19(33-20)34-22)10-30-17(28)11-5-3-2-4-6-11/h2-6,12-16,18-19,24-27,29H,7-10H2,1H3/t12-,13-,14-,15+,16-,18+,19-,20+,21+,22-,23+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKRGDOXKVOZESV-WRJNSLSBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC3(C4CC1(C4(C(O2)O3)COC(=O)C5=CC=CC=C5)OC6C(C(C(C(O6)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12C[C@@]3([C@@H]4C[C@]1([C@@]4([C@H](O2)O3)COC(=O)C5=CC=CC=C5)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2042648 | |

| Record name | Paeoniflorin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2042648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

480.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23180-57-6 | |

| Record name | Paeoniflorin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23180-57-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Peoniflorin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023180576 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Peoniflorin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16288 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Paeoniflorin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2042648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PEONIFLORIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/21AIQ4EV64 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

準備方法

Solvent-Based Extraction

Conventional methods for paeoniflorin extraction rely on polar solvents, primarily methanol or ethanol-water solutions, to solubilize the compound from dried Paeonia roots or stamens. A representative protocol involves ultrasonic-assisted extraction using methanol, followed by sequential partitioning with chloroform-methanol mixtures to isolate crude this compound fractions. For instance, a 2013 patent detailed a three-stage ultrasonic extraction of peony stamens with methanol, yielding an extract subsequently concentrated under reduced pressure. While this approach achieves moderate yields, it necessitates large solvent volumes and prolonged processing times, complicating industrial adoption.

Silica Gel Chromatography

Post-extraction purification traditionally employs silica gel column chromatography, often coupled with gel filtration (e.g., Sephadex LH-20) and preparative high-performance liquid chromatography (HPLC). These steps resolve this compound from co-extracted impurities such as tannins and flavonoids. However, silica gel-based methods face criticism for high solvent consumption, low column efficiency, and challenges in scaling for industrial production. A 2020 patent highlighted that silica gel refinement, while effective for laboratory-scale purity (>90%), introduces bottlenecks in manufacturing due to complex detection protocols and resin regeneration requirements.

Modern Industrial-Scale Preparation Techniques

Cryogenic Pretreatment and High-Voltage Pulse Extraction

Innovative pretreatment strategies, such as liquid nitrogen pulverization, enhance cell wall disruption while preserving thermolabile this compound structures. A patented method (CN111662348A) involves sieving cryogenically milled Paeonia roots (80–100 mesh) and subjecting the powder to a high-voltage pulse electric field (15–25 kV/cm) at 0–4°C. This step, performed in cold water, prevents starch gelatinization and reduces co-solubilization of lipophilic impurities, addressing a key limitation of hot-water extraction. Subsequent cellulase-assisted enzymolysis (0.01–0.03% w/w, 10–20°C) liberates bound this compound from residual biomass, boosting yields by 12–18% compared to non-enzymatic methods.

Membrane Filtration and Polar Resin Decolorization

Post-extraction, ultrafiltration (4 kDa polyamide membrane, 0.4–0.7 MPa) removes macromolecular impurities like proteins and polysaccharides. Decolorization with polar macroporous resins (e.g., XAD-761 or ADS-7) at 1–3 bed volumes per hour effectively adsorbs phenolic pigments without significant this compound loss. This dual-stage clarification eliminates the need for toxic organic solvents, aligning with green chemistry principles.

Chromatographic Purification with Gradient Elution

Modern workflows replace silica gel with chromatographic resins (HP-20SS or SP825) for final purification. Gradient elution using ethanol-water solutions (1–40% v/v) separates this compound from its structural analog albiflorin, with eluate fractions monitored via UV-Vis spectroscopy. Vacuum concentration (50–65°C, 0.07–0.09 MPa) and spray drying yield crystalline this compound at 97.4% purity, as validated by HPLC.

Comparative Analysis of Methodologies

Table 1: Key Parameters of this compound Preparation Methods

化学反応の分析

科学研究への応用

パエオニフロリンは、さまざまな分野で幅広い科学研究への応用があります。

科学的研究の応用

Paeoniflorin has a wide range of scientific research applications across various fields:

作用機序

パエオニフロリンは、複数の分子標的と経路を通じてその効果を発揮します。 イノシトール酵素1α(IRE1α)/NF-κB経路を阻害し、血管炎症と内皮機能不全を軽減することが報告されています 。 さらに、免疫細胞におけるToll様受容体媒介シグナル伝達を標的とし、抗炎症作用を発揮します 。 パエオニフロリンは、IκBaのリン酸化を阻害することにより、NF-κBの活性とNF-κB p65の発現も阻害します .

類似化合物との比較

Structural Analogs in Paeoniaceae

Paeoniflorin shares structural similarities with several derivatives, including albiflorin, this compound sulfonates, and paeonol glucosides. Key differences lie in substituents and functional groups:

- Albiflorin : An epimer of this compound, differing in the configuration of the hydroxyl group at C-1. It exhibits distinct mass spectrometric fragmentation patterns (e.g., m/z 327.0864 [M+Na-CH₂O-HA]⁺ vs. This compound’s m/z 358 [M+Na-HA-Na]⁺) .

- This compound sulfonates : Sulfur-containing derivatives formed during processing, such as galloylthis compound sulfonate (m/z 461 [M-SO₂-H₂O-H]⁻) and benzoylthis compound sulfonate .

- Paeonol glucosides: These lack the pinane skeleton but share anti-inflammatory activity, albeit with lower potency compared to this compound .

Table 1: Structural and Mass Spectrometric Comparison of this compound and Key Analogs

Pharmacokinetic Differences

This compound demonstrates superior bioavailability compared to analogs like albiflorin. In rat studies, this compound reached peak plasma concentration (Cₘₐₓ) faster (tₘₐₓ: 0.2 h) and showed higher absorption rates, while albiflorin exhibited slower elimination and lower systemic exposure .

Table 2: Pharmacokinetic Parameters in Rats

| Parameter | This compound | Albiflorin |

|---|---|---|

| tₘₐₓ (h) | 0.2 | Not reported |

| Bioavailability | High | Moderate |

| t₁/₂ (h) | 13.88 | >24 |

| BBB Permeability | -1.86 (Low) | Not studied |

Anti-Inflammatory Effects

While this compound, paeonol, and pentagalloylglucose all suppress TNF-α, this compound shows superior efficacy (IC₅₀: ~50 μM vs. >100 μM for paeonol) . Its mechanism involves inhibition of JNK and NF-κB pathways, whereas paeonol primarily scavenges free radicals .

Anticancer Mechanisms

Structurally similar compounds in Paeonia Radix (e.g., albiflorin, benzoic acid) exhibit divergent anticancer pathways:

- This compound : Induces apoptosis via p53 and MAPK activation .

- Albiflorin: Limited direct anticancer data but shares metabolic instability with this compound .

Challenges and Opportunities

- Synthesis: Chemical synthesis of this compound is economically unfeasible due to complex steps and low yields .

- Biosynthetic Engineering : Emerging pathways (e.g., hemiketal-acetal linkage formation) offer routes for microbial production .

- Analogs as Substitutes : High-similarity compounds (structural similarity >0.95) may serve as bioequivalent alternatives with improved stability .

Q & A

Basic Research Questions

Q. What experimental assays are recommended to evaluate paeoniflorin’s cytotoxic effects in cancer cell lines?

- Methodology : Use MTT assays for preliminary cytotoxicity screening, followed by Annexin V/PI staining and flow cytometry to quantify apoptosis (e.g., U87 glioma cells treated with 5–20 µM this compound for 24–36 hours) . Caspase-3 activity assays can further validate apoptotic pathways. Ensure replicates (n ≥ 3) and statistical validation via Student’s t-test or ANOVA with p < 0.05 thresholds .

Q. How should this compound be stored to maintain stability in laboratory settings?

- Protocol : Store powder at -20°C (3-year stability) or 4°C (2-year stability). For dissolved formulations (e.g., DMSO), store at -80°C (6 months) or -20°C (1 month). Avoid light, moisture, and improper ventilation to prevent degradation .

Q. What statistical tools are appropriate for analyzing this compound’s dose-dependent effects?

- Guidance : Use SPSS or similar software for ANOVA with post-hoc tests (e.g., Tukey’s HSD). Report mean ± standard error (SEM) and ensure data passes normality and homogeneity tests. For time-series data (e.g., pharmacokinetics), apply repeated-measures ANOVA .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s efficacy across studies (e.g., varying IC50 values)?

- Analysis Framework :

- Dose-Response Validation : Standardize treatment durations and concentrations (e.g., 10–20 µM for 24 hours in glioma cells) .

- Purity Verification : Use HPLC to confirm this compound purity (>98%) and rule out batch variability .

- Model Specificity : Compare cell line origins (e.g., primary vs. commercial U87 cells) and culture conditions (e.g., serum-free vs. serum-containing media) .

Q. What methodologies integrate this compound’s multi-target mechanisms into network pharmacology studies?

- Approach : Combine bioinformatics (KEGG/GO pathway analysis) with experimental validation. For example:

- Target Identification : Use STRING or Cytoscape to map this compound’s interactions with genes like HIF-1 or miR-16 .

- Validation : Perform qPCR/Western blotting to confirm pathway modulation (e.g., miR-16 upregulation in apoptosis) .

Q. How can researchers optimize in vivo models to study this compound’s neuroprotective effects?

- Design :

- Animal Models : Use transgenic mice (e.g., Alzheimer’s APP/PS1 models) with this compound doses of 10–50 mg/kg/day .

- Outcome Metrics : Combine behavioral tests (Morris water maze) with biomarkers (Aβ40/42 levels, Ca²⁺ imaging) .

- Safety : Monitor organ toxicity via histopathology and serum ALT/AST levels .

Data Reporting & Reproducibility

Q. What minimal data should be included to ensure reproducibility of this compound experiments?

- Checklist :

- Compound Details : CAS number (23180-57-6), purity, solvent used (e.g., DMSO concentration ≤0.1%) .

- Experimental Conditions : Cell density (e.g., 5×10⁵ cells/well), incubation time, and exact this compound concentrations .

- Statistical Metadata : Software version (e.g., SPSS 17.0), p-value thresholds, and post-hoc test specifics .

Tables for Reference

Table 1 : Example Apoptosis Data from U87 Glioma Cells Treated with this compound

| This compound (µM) | Apoptosis Rate (%) | Caspase-3 Activity (Fold Change) |

|---|---|---|

| 0 | 5.2 ± 0.8 | 1.0 ± 0.1 |

| 10 | 24.1 ± 2.1* | 3.5 ± 0.4* |

| 20 | 38.6 ± 3.5* | 6.2 ± 0.7* |

| *P < 0.05 vs. control. |

Table 2 : Storage Conditions and Stability of this compound

| Form | Temperature | Stability Duration |

|---|---|---|

| Powder | -20°C | 3 years |

| Powder | 4°C | 2 years |

| DMSO stock | -80°C | 6 months |

| DMSO stock | -20°C | 1 month |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。